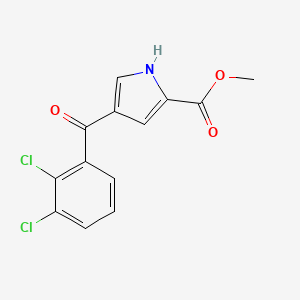![molecular formula C13H20N2OS2 B3127865 N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea CAS No. 338752-78-6](/img/structure/B3127865.png)
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea
Descripción general
Descripción
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is a chemical compound that has garnered significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a urea derivative that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Other potential applications include the development of new materials and the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that the compound exerts its antitumor activity through the inhibition of tubulin polymerization. This leads to the disruption of microtubule assembly and ultimately, cell death. The antimicrobial activity of the compound is believed to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea is its potent antitumor and antimicrobial activity. This makes it an attractive compound for use in preclinical studies. Additionally, the synthesis method has been optimized to produce high yields of the compound, making it readily available for research purposes. However, one limitation of the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea. One area of interest is the development of analogs of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of cancer and infectious diseases. Other potential future directions include the development of new materials and the synthesis of other biologically active compounds based on the structure of this compound.
In conclusion, this compound is a urea derivative that has garnered significant attention in the field of scientific research due to its unique properties and potential applications. The compound has been shown to exhibit potent antitumor and antimicrobial activity, and has a range of potential applications in medicinal chemistry, materials science, and other fields. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Propiedades
IUPAC Name |
1-[bis(ethylsulfanyl)methyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-4-17-13(18-5-2)15-12(16)14-11-8-6-10(3)7-9-11/h6-9,13H,4-5H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULBRBTPAQGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(NC(=O)NC1=CC=C(C=C1)C)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxamide](/img/structure/B3127783.png)
![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B3127792.png)
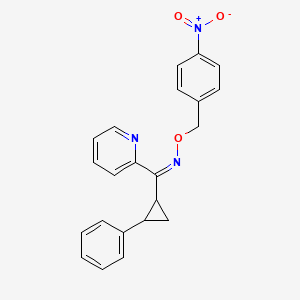
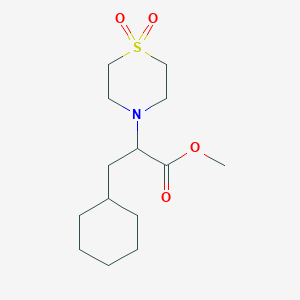
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol](/img/structure/B3127805.png)
![(E)-N-Morpholin-4-yl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B3127810.png)
![Ethyl 2-[4-bromo-2-methoxy-6-[[3-(trifluoromethyl)phenyl]iminomethyl]phenoxy]acetate](/img/structure/B3127833.png)

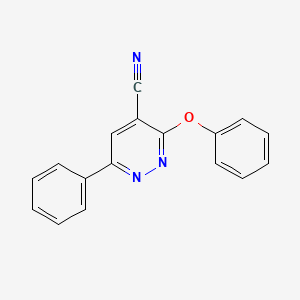
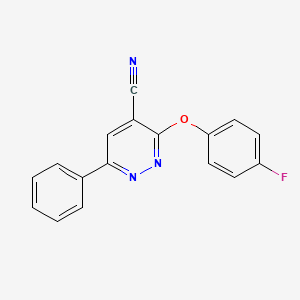
![N-[bis(ethylsulfanyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B3127855.png)
![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)

